

# 5-Methoxyisoquinoline hydrochloride molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Methoxyisoquinoline hydrochloride

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An In-depth Technical Guide to the Molecular Structure of **5-Methoxyisoquinoline Hydrochloride**

## Authored by: A Senior Application Scientist

### Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activity.[\[1\]](#)[\[2\]](#) Since the isolation of morphine in the early 19th century, isoquinoline alkaloids have been a focal point of scientific research, leading to the development of various therapeutic agents.[\[1\]](#) **5-Methoxyisoquinoline hydrochloride**, a derivative of this important class, serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, characterized by a bicyclic aromatic system containing a nitrogen atom and a methoxy substituent at the C5 position, imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.

This guide provides a comprehensive technical overview of the molecular structure of **5-Methoxyisoquinoline hydrochloride**. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, structural characterization, and potential applications, grounded in established scientific principles and methodologies.

# Molecular Identity and Physicochemical Properties

**5-Methoxyisoquinoline hydrochloride** is the salt form of the parent compound, 5-methoxyisoquinoline. The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable characteristic for many biological and synthetic applications.<sup>[3]</sup>

Table 1: Chemical and Physical Properties of **5-Methoxyisoquinoline Hydrochloride**

Property	Value	Source(s)
IUPAC Name	5-methoxyisoquinolin-2-ium chloride	[4]
CAS Number	1418117-87-9	[5]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> CINO	[5]
Molecular Weight	195.65 g/mol	[5]
Appearance	White to light yellow crystalline powder	[3]
Storage Temperature	Inert atmosphere, Room Temperature	[5]
Canonical SMILES	COc1=CC=CC2=C1C=CN=C2.Cl	[4]

## Molecular Structure Diagram

The fundamental structure consists of a fused benzene and pyridine ring, forming the isoquinoline core. A methoxy group (-OCH<sub>3</sub>) is attached to the C5 position of the benzene ring. In the hydrochloride salt, the nitrogen atom of the pyridine ring is protonated.

Caption: 2D structure of **5-Methoxyisoquinoline Hydrochloride**.

## Synthesis and Purification

The synthesis of isoquinoline derivatives can be achieved through various established methods. A common approach for synthesizing the core isoquinoline structure involves the

Bischler-Napieralski or Pictet-Spengler reaction. For 5-Methoxyisoquinoline, a practical synthesis may start from a commercially available precursor like 5-bromoisoquinoline.

## Synthetic Workflow

A plausible synthetic route involves the conversion of 5-bromoisoquinoline to an intermediate S-isoquinoline isothiourea salt, followed by oxidative chlorosulfonylation and subsequent reactions to introduce the methoxy group.<sup>[6]</sup> A more direct approach could involve a nucleophilic substitution or a metal-catalyzed coupling reaction to replace the bromine with a methoxy group. The final step is the formation of the hydrochloride salt.



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Caption: General synthetic workflow for 5-Methoxyisoquinoline HCl.

## Experimental Protocol: Synthesis and Salt Formation

This protocol is a representative example and should be optimized based on laboratory conditions and scale.

### Step 1: Synthesis of 5-Methoxyisoquinoline (Free Base)

- To a solution of 5-bromoisoquinoline (1.0 eq) in anhydrous toluene, add sodium methoxide (1.5 eq), a palladium catalyst such as  $\text{Pd}_2(\text{dba})_3$  (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
- Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
- Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench with water.

- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.

#### Step 2: Purification of the Free Base

- The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 5-methoxyisoquinoline.

#### Step 3: Formation of **5-Methoxyisoquinoline Hydrochloride**

- Dissolve the purified 5-methoxyisoquinoline in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
- Cool the solution in an ice bath.
- Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
- A precipitate will form. Continue stirring in the ice bath for 30 minutes.
- Collect the solid product by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield **5-Methoxyisoquinoline hydrochloride**.

## Spectroscopic and Crystallographic Characterization

Structural elucidation and confirmation are critical for ensuring the identity and purity of a synthesized compound. A combination of spectroscopic methods provides a comprehensive characterization of the molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.<sup>[7][8]</sup>

- $^1\text{H}$  NMR: The proton NMR spectrum of **5-Methoxyisoquinoline hydrochloride** will show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm) with characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The methoxy protons will appear as a sharp singlet further upfield (around 4.0 ppm). The proton on the nitrogen (N-H) may appear as a broad singlet.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon. Aromatic carbons typically resonate between 110-160 ppm, while the methoxy carbon will appear around 55-60 ppm.[9][10]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for **5-Methoxyisoquinoline hydrochloride** include:

- $\sim 3000\text{-}3100\text{ cm}^{-1}$ : C-H stretching (aromatic)
- $\sim 2850\text{-}2950\text{ cm}^{-1}$ : C-H stretching (aliphatic, from the methoxy group)
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ : C=C and C=N stretching vibrations within the aromatic rings
- $\sim 1250\text{-}1000\text{ cm}^{-1}$ : C-O stretching (from the ether linkage of the methoxy group)
- $\sim 2400\text{-}2700\text{ cm}^{-1}$ : A broad absorption band characteristic of the N<sup>+</sup>-H stretch in the amine hydrochloride salt.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For **5-Methoxyisoquinoline hydrochloride**, Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecular ion  $[\text{M}+\text{H}]^+$  of the free base at m/z 160.07, corresponding to the formula  $[\text{C}_{10}\text{H}_{10}\text{NO}]^+$ .

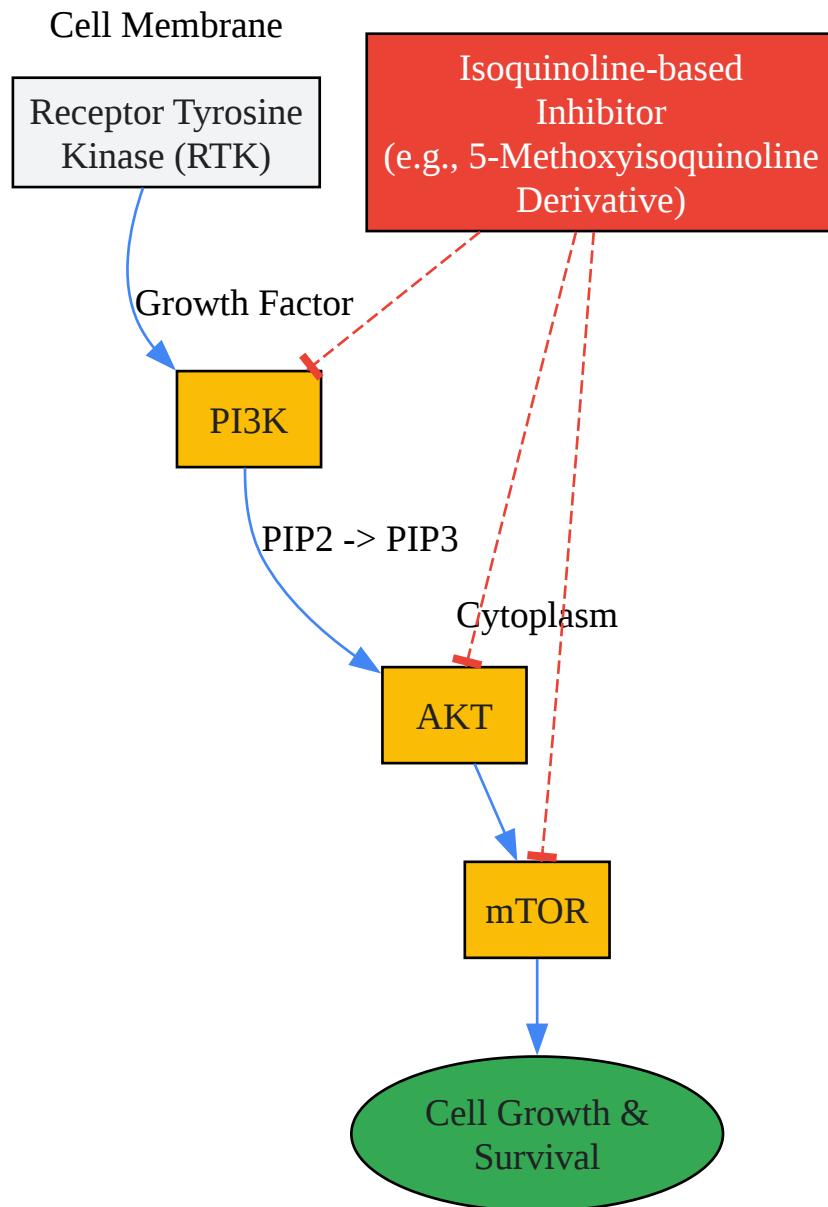
## X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.<sup>[11][12]</sup> This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. For **5-Methoxyisoquinoline hydrochloride**, a crystallographic study would confirm the planarity of the isoquinoline ring system, the conformation of the methoxy group, and the ionic interaction between the protonated isoquinoline nitrogen and the chloride anion.<sup>[13]</sup> The heterocyclic ring is expected to adopt a conformation close to planar, consistent with its aromatic character.<sup>[13]</sup>

## Applications in Drug Development and Research

The isoquinoline core is a cornerstone in medicinal chemistry, found in a wide array of drugs with diverse therapeutic actions.<sup>[2][14]</sup> These include antitumor, antiviral, antimalarial, and antibacterial agents.<sup>[1][15][16]</sup> The specific substitution pattern on the isoquinoline ring system is critical for modulating biological activity and pharmacokinetic properties.

The 5-methoxy substitution can influence the molecule's interaction with biological targets by altering its electronic distribution and hydrogen bonding capabilities. For instance, derivatives of indolo[2,3-b]quinoline, which contains a related structural motif, have been investigated as anticancer agents that modulate critical signaling pathways like the PI3K/AKT/mTOR pathway.<sup>[17]</sup> This pathway is frequently dysregulated in various cancers and controls cell growth, proliferation, and survival.



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Caption: Potential modulation of the PI3K/AKT/mTOR pathway by isoquinoline derivatives.

## Safety and Handling

As with any chemical reagent, proper handling of **5-Methoxyisoquinoline hydrochloride** is essential. The following information is based on general safety guidelines for similar chemical compounds.

- Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][18]
- Precautionary Statements:
  - Wear protective gloves, protective clothing, eye protection, and face protection.[19][20]
  - Wash skin thoroughly after handling.[18]
  - IF ON SKIN: Wash with plenty of soap and water.[21]
  - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]
  - Store in a well-ventilated place. Keep container tightly closed.[18]
  - Store locked up.[20]

Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.[18][19][20][21][22]

## Conclusion

**5-Methoxyisoquinoline hydrochloride** is a structurally significant molecule with considerable potential as a scaffold and intermediate in synthetic and medicinal chemistry. Its molecular architecture, defined by the rigid, aromatic isoquinoline core and the electronically influential methoxy group, provides a versatile platform for the design of novel bioactive compounds. A thorough understanding of its structure, confirmed through rigorous spectroscopic and crystallographic analysis, is fundamental to unlocking its full potential in the development of next-generation therapeutics.

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- To cite this document: BenchChem. [5-Methoxyisoquinoline hydrochloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027876#5-methoxyisoquinoline-hydrochloride-molecular-structure]

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